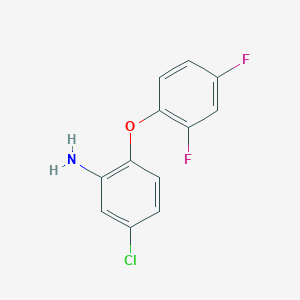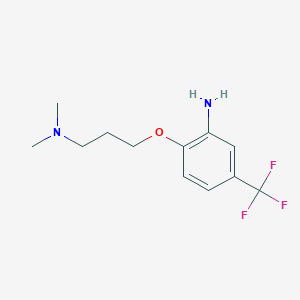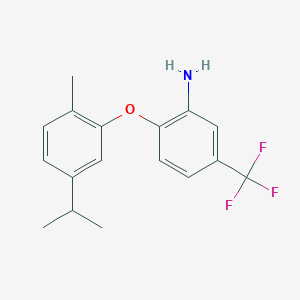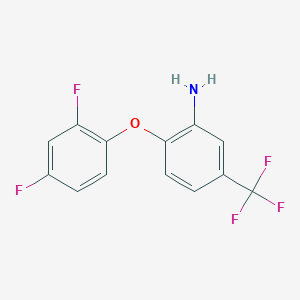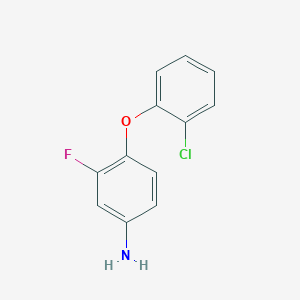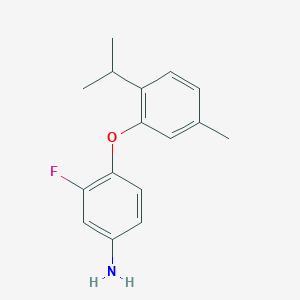
3-Fluoro-4-(2-methylphenoxy)aniline
Descripción general
Descripción
The compound 3-Fluoro-4-(2-methylphenoxy)aniline is a fluorinated aniline derivative, which is a class of compounds known for their significance in pharmaceutical applications. While the provided papers do not directly discuss 3-Fluoro-4-(2-methylphenoxy)aniline, they do provide insights into the synthesis, structural analysis, and properties of closely related compounds. These insights can be extrapolated to understand the compound due to the similarity in their chemical structures and properties.
Synthesis Analysis
The synthesis of related fluorinated aniline compounds involves multi-step processes that typically start with halogenated precursors. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline is achieved by condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol, followed by a reduction step . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction, and then an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods emphasize the importance of careful selection of starting materials and reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
Theoretical structural analysis of related compounds, such as 3-chloro-4-fluoro-aniline, has been conducted using computational methods like density functional theory (DFT). Spectroscopic properties such as IR, UV-Visible, Raman, and NMR spectra can be predicted using software like GAMESS and Gaussian . These computational analyses are crucial for understanding the electronic structure and reactivity of the molecules, which can be applied to 3-Fluoro-4-(2-methylphenoxy)aniline by analogy.
Chemical Reactions Analysis
Fluorinated anilines can undergo various chemical reactions, including palladium-catalyzed arylation. This process involves coupling fluoroalkylamines with aryl bromides or chlorides to form C-N bonds . The presence of fluorine atoms in the molecule can influence the reactivity and stability of the intermediates and products. The specific reactions of 3-Fluoro-4-(2-methylphenoxy)aniline would depend on its functional groups and electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines are influenced by the presence of fluorine, which can affect the molecule's polarity, acidity, and overall reactivity. The synthesis processes described in the papers suggest that these compounds can be obtained in high purity and yields, indicating robust and scalable methods suitable for industrial production . The environmental impact and the availability of reactants are also considered in these syntheses, highlighting the importance of sustainable chemistry practices.
Aplicaciones Científicas De Investigación
Docking and QSAR Studies
3-Fluoro-4-(2-methylphenoxy)aniline derivatives have been used in docking studies to analyze the molecular features contributing to high inhibitory activity for specific compounds. The study focused on c-Met kinase inhibitors, where the docking process helped identify the orientations and active conformations of these inhibitors. Quantitative Structure–Activity Relationship (QSAR) methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), were employed to predict the biological activities of these inhibitors. The study found predictive models incorporating various molecular descriptors, validating the importance of these compounds in drug design and development (Caballero et al., 2011).
Synthetic Methodology Development
Efforts have been made to develop practical synthesis processes for 3-Fluoro-4-(2-methylphenoxy)aniline derivatives. For instance, a synthesis procedure for 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, featuring readily available starting materials, robustness, and minimal waste burden. This highlights the industrial applicability and the relevance of these compounds in various scientific contexts (Qingwen, 2011).
Herbicidal Activity
Specific derivatives of 3-Fluoro-4-(2-methylphenoxy)aniline were designed, synthesized, and evaluated for their herbicidal activities. Some compounds exhibited significant herbicidal activities against certain dicotyledonous weeds, showcasing the potential agricultural applications of these compounds (Wu et al., 2011).
Nonlinear Optical Applications
The linear and nonlinear optical properties of certain fluoroaniline compounds have been extensively studied. Investigations revealed the potential of these compounds in optical limiting applications, thanks to their unique photoresponse and third-order nonlinearity. Such properties make these compounds suitable for use in optical devices and therapeutic agents (George et al., 2021).
Fluorogenic Detection Applications
Derivatives of 3-Fluoro-4-(2-methylphenoxy)aniline have been developed for the fluorescent visualization of Mannich-type reactions of phenols in aqueous buffers. These compounds show significant fluorescence enhancement upon reaction with phenols, indicating their potential in analytical chemistry for detecting specific chemical transformations (Guo et al., 2008).
Antimicrobial Activity
Certain synthesized derivatives of 3-Fluoro-4-(2-methylphenoxy)aniline have exhibited good to excellent antibacterial activity. This highlights their potential in the development of new antimicrobial agents and contributes to the understanding of their mechanism of action in biological systems (Mistry et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-4-(2-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCROVUUPIRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280117 | |
| Record name | 3-Fluoro-4-(2-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methylphenoxy)aniline | |
CAS RN |
946663-97-4 | |
| Record name | 3-Fluoro-4-(2-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946663-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(2-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



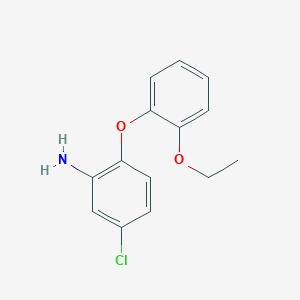

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)
